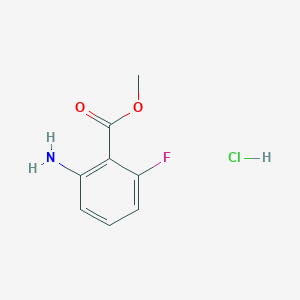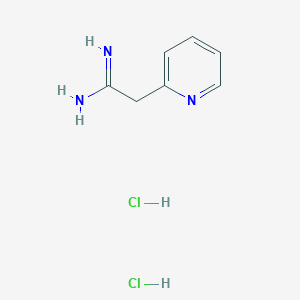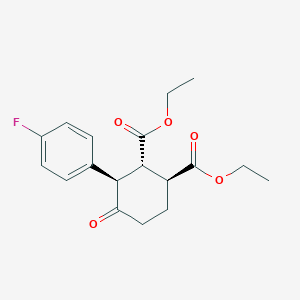
2-氯-5-碘-4-吡啶胺
概述
描述
2-Chloro-5-iodo-4-pyridinamine is a chemical compound with the molecular formula C5H3ClIN3 . It is a derivative of pyridine and contains both chlorine and iodine atoms . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Synthesis Analysis
The synthesis of 2-Chloro-5-iodo-4-pyridinamine involves several steps. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds . The synthesis process involves the use of N-iodo-succinimide in acetonitrile at 70℃ under an inert nitrogen atmosphere .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-iodo-4-pyridinamine is C5H4ClIN2 . The average mass is 254.456 Da and the monoisotopic mass is 253.910767 Da .Chemical Reactions Analysis
2-Chloro-5-iodo-4-pyridinamine is a derivative of pyridine and contains both chlorine and iodine atoms . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .Physical and Chemical Properties Analysis
The molecular weight of 2-Chloro-5-iodo-4-pyridinamine is 254.45 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 253.91077 g/mol and the monoisotopic mass is 253.91077 g/mol . The topological polar surface area is 38.9 Ų .科学研究应用
卤素重排和亲电取代
2-氯-5-碘-4-吡啶胺可以用作卤素重排和亲电取代的起始物质。例如,与2-氯-5-碘-4-吡啶胺密切相关的2-氯-6-(三氟甲基)吡啶已被证明可以发生位选择性的亲电取代,导致各种碘衍生物(Mongin, F. et al., 1998)。
与钌六氢化合物的相互作用
研究表明,2-氯-5-碘-4-吡啶胺可以与钌六氢化合物发生反应。这种反应导致三氢化合物的形成,这些化合物在催化过程中非常有用,比如将乙烯吡啶加氢成乙基吡啶(Resano Barrio, P.等,2004)。
吡啶衍生物的合成
2-氯-5-碘-4-吡啶胺是合成其他吡啶衍生物的重要原料,例如2-氯-3-(三氟甲基)吡啶。这些衍生物是各种化学合成的关键中间体,包括制备氟磺隆(Yi-hui, Du, 2009)。
交叉偶联反应
另一个应用是在交叉偶联反应中,2-氯-5-碘-4-吡啶胺可用于合成复杂的有机化合物。例如,它可以用于Negishi交叉偶联过程中创建制药中间体(Pérez-Balado, C.等,2007)。
杂环芳香环系统的合成
它还可用于合成噻吡啶、噻吡嘧啶和呋吡啶,这些化合物在化工和制药行业有各种应用(Sakamoto, T. et al., 1986)。
作用机制
Target of Action
It is known to be a valuable building block for the development of new chemical entities with potential biological activities .
Mode of Action
2-Chloro-5-iodo-4-pyridinamine plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . It acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .
Biochemical Pathways
Its unique reactivity profile suggests that it can participate in a variety of reactions and pathways, especially in organic synthesis, where it acts as an intermediate or a reactant .
Pharmacokinetics
It is known that the compound exhibits high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.59 cm/s .
Result of Action
Given its reactivity and the presence of iodine and chlorine, it is likely to participate in a variety of chemical transformations under suitable reaction conditions .
Action Environment
Care should be taken to avoid inhalation, ingestion, or skin contact due to its potential reactivity and the presence of iodine and chlorine .
生化分析
Biochemical Properties
2-Chloro-5-iodo-4-pyridinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity . The nature of these interactions often involves the binding of 2-Chloro-5-iodo-4-pyridinamine to the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of 2-Chloro-5-iodo-4-pyridinamine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, 2-Chloro-5-iodo-4-pyridinamine can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events . Additionally, it can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Chloro-5-iodo-4-pyridinamine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . This binding can result in either inhibition or activation of the target enzymes, depending on the context . Furthermore, 2-Chloro-5-iodo-4-pyridinamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-iodo-4-pyridinamine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that 2-Chloro-5-iodo-4-pyridinamine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-iodo-4-pyridinamine vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 2-Chloro-5-iodo-4-pyridinamine can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-Chloro-5-iodo-4-pyridinamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it can affect the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic flux and alterations in metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-iodo-4-pyridinamine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-Chloro-5-iodo-4-pyridinamine is critical for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s activity and interactions with other biomolecules .
属性
IUPAC Name |
2-chloro-5-iodopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJUUKULVAIMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670325 | |
| Record name | 2-Chloro-5-iodopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800402-12-4 | |
| Record name | 2-Chloro-5-iodopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodopyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1390881.png)




![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)
![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)



![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)
